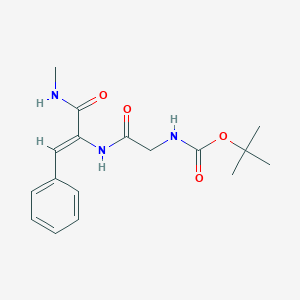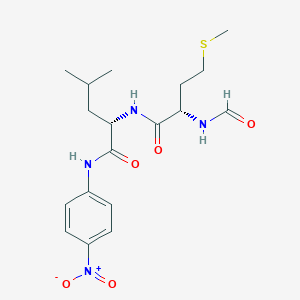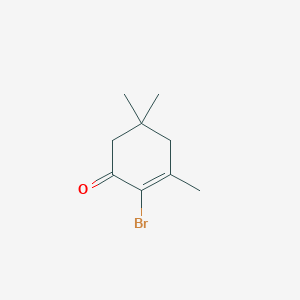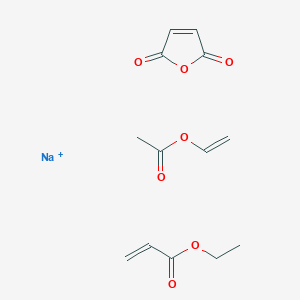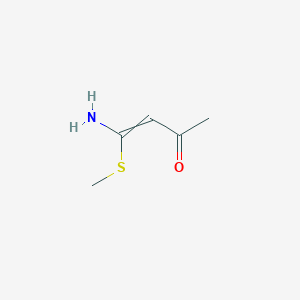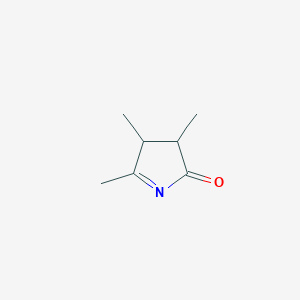
3,4,5-Trimethyl-3,4-dihydropyrrol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4,5-Trimethyl-3,4-dihydropyrrol-2-one, also known as TMDP, is a heterocyclic compound that has gained significant attention in scientific research due to its unique properties. TMDP is a versatile organic compound that has been synthesized using various methods.
Wissenschaftliche Forschungsanwendungen
3,4,5-Trimethyl-3,4-dihydropyrrol-2-one has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, material science, and organic synthesis. This compound has been found to exhibit anti-inflammatory, analgesic, and anti-cancer activities. It has also been used as a building block in the synthesis of various bioactive compounds.
Wirkmechanismus
The mechanism of action of 3,4,5-Trimethyl-3,4-dihydropyrrol-2-one is not fully understood. However, studies have shown that this compound inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. This compound has also been found to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. Studies have shown that this compound reduces the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). This compound has also been found to reduce the levels of prostaglandin E2 (PGE2), a lipid mediator that plays a key role in the inflammatory response. In addition, this compound has been found to induce cell cycle arrest and apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
3,4,5-Trimethyl-3,4-dihydropyrrol-2-one has several advantages for lab experiments. It is a stable compound that can be easily synthesized in good yields. This compound is also a versatile building block that can be used in the synthesis of various bioactive compounds. However, this compound has some limitations. It is a relatively expensive compound, which may limit its use in large-scale experiments. In addition, the mechanism of action of this compound is not fully understood, which may hinder its development as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for the study of 3,4,5-Trimethyl-3,4-dihydropyrrol-2-one. One direction is the development of this compound-based therapeutics for the treatment of inflammatory diseases and cancer. Another direction is the synthesis of this compound derivatives with improved bioactivity and selectivity. This compound can also be used as a building block in the synthesis of novel materials with unique properties. Finally, the mechanism of action of this compound can be further elucidated to better understand its potential therapeutic applications.
Conclusion:
In conclusion, this compound is a versatile organic compound that has gained significant attention in scientific research due to its unique properties. This compound has been synthesized using various methods and has been found to exhibit anti-inflammatory, analgesic, and anti-cancer activities. This compound has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of this compound, including the development of this compound-based therapeutics and the synthesis of this compound derivatives with improved bioactivity and selectivity.
Synthesemethoden
3,4,5-Trimethyl-3,4-dihydropyrrol-2-one can be synthesized using various methods, including the reaction of 2-methyl-3-butyn-2-ol with ethyl acetoacetate in the presence of a catalytic amount of p-toluenesulfonic acid. Another method involves the reaction of 2-methyl-3-butyn-2-ol with acetic anhydride in the presence of a catalytic amount of sulfuric acid. Both methods yield this compound in good yields.
Eigenschaften
CAS-Nummer |
111862-11-4 |
|---|---|
Molekularformel |
C7H11NO |
Molekulargewicht |
125.17 g/mol |
IUPAC-Name |
3,4,5-trimethyl-3,4-dihydropyrrol-2-one |
InChI |
InChI=1S/C7H11NO/c1-4-5(2)7(9)8-6(4)3/h4-5H,1-3H3 |
InChI-Schlüssel |
LFPKRQPACWFFHS-UHFFFAOYSA-N |
SMILES |
CC1C(C(=O)N=C1C)C |
Kanonische SMILES |
CC1C(C(=O)N=C1C)C |
Synonyme |
2H-Pyrrol-2-one,3,4-dihydro-3,4,5-trimethyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1H-Benzimidazole,2-[(4,5-dihydro-1H-imidazol-2-yl)methyl]-(9CI)](/img/structure/B47115.png)
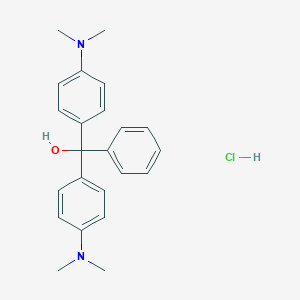
![Benzyl N-[2-(hydroxymethyl)phenyl]carbamate](/img/structure/B47119.png)
